molecular formula C20H17N5O5S2 B2798251 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 329227-21-6

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2798251
CAS No.: 329227-21-6
M. Wt: 471.51
InChI Key: AAERXUPRSNECJK-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a synthetic sulfonamide derivative characterized by a benzo[d]thiazole-2-carboxamide core linked to a 2,6-dimethoxypyrimidine moiety via a sulfamoylphenyl bridge. This compound’s structural complexity arises from the integration of heterocyclic systems (pyrimidine and thiazole) and a sulfonamide group, which are common in pharmacologically active molecules targeting enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase.

The 2,6-dimethoxy substituents on the pyrimidine ring may modulate electronic and steric properties, influencing target selectivity .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S2/c1-29-17-11-16(23-20(24-17)30-2)25-32(27,28)13-9-7-12(8-10-13)21-18(26)19-22-14-5-3-4-6-15(14)31-19/h3-11H,1-2H3,(H,21,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAERXUPRSNECJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H40N7O4SC_{28}H_{40}N_{7}O_{4}S, with a molecular weight of 618.58 g/mol. Its structure includes a benzo[d]thiazole core and a sulfamoyl group attached to a pyrimidine derivative, which may contribute to its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound can inhibit certain enzymes involved in cellular processes, potentially affecting pathways such as DNA synthesis and cellular signaling .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Inhibition of Enzymes

Inhibitory assays have shown that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial EvaluationShowed effective inhibition against Staphylococcus aureus and E. coli.
Enzyme Inhibition StudyIdentified as a weak inhibitor of AChE, indicating potential for neuroprotective effects.

Pharmacokinetics and ADME Properties

Predictive modeling using software like QikProp has suggested that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Elimination) characteristics, which are essential for drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and pyrimidine moieties exhibit significant anticancer properties. The structural components of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide suggest potential interactions with cancer cell pathways. For instance, the incorporation of sulfamoyl groups can enhance the compound's efficacy against various cancer types by inhibiting tumor growth and inducing apoptosis in malignant cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of benzothiazole possess broad-spectrum antibacterial and antifungal activities. The presence of the pyrimidine ring may further enhance these properties, making it a candidate for developing new antimicrobial therapies .

Anticonvulsant Effects

Recent research has explored the anticonvulsant effects of similar compounds, indicating that modifications to the benzothiazole structure can lead to improved seizure control in animal models. The compound's ability to modulate neurotransmission suggests it may be effective in treating epilepsy and other seizure disorders .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzothiazole derivatives, including those similar to this compound, for their anticancer activity against various cell lines. Results showed that specific modifications led to enhanced cytotoxicity against breast and lung cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of several sulfamoyl-substituted benzothiazoles, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of existing antibiotics, highlighting its potential as a new antimicrobial agent .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityInduced apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticonvulsant EffectsReduced seizure frequency in models

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl (-NHSO₂-) bridge serves as a key reactive site.
Key reactions :

  • Hydrolysis : Acidic or basic conditions cleave the sulfamoyl group into sulfonic acid and amine derivatives. For example:

    R-NHSO2-R’+H2OH+/OHR-NH2+R’-SO3H\text{R-NHSO}_2\text{-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{R'-SO}_3\text{H}

    This reaction is critical for prodrug activation strategies in medicinal chemistry .

  • Substitution : Nucleophiles (e.g., amines, thiols) displace the sulfamoyl group under basic conditions, forming new sulfonamide derivatives .

Dimethoxypyrimidine Ring Modifications

The 2,6-dimethoxypyrimidine core participates in nucleophilic aromatic substitution (NAS) due to electron-deficient aromaticity.
Reactivity trends :

Position Reactivity Example Reaction Conditions
4-amineElectrophilic substitutionBromination or nitration at the para position relative to the sulfamoyl groupHNO₃/H₂SO₄ or Br₂/FeBr₃
MethoxyDemethylation or substitutionMethoxy → hydroxy conversion via BBr₃ or substitution with amines (e.g., NH₃) Anhydrous BBr₃ in CH₂Cl₂

Benzothiazole Carboxamide Functionalization

The benzo[d]thiazole-2-carboxamide group undergoes:

  • Electrophilic substitution : Halogenation or nitration at the 5- or 6-positions of the benzothiazole ring due to electron-withdrawing effects of the carboxamide .

  • Condensation : Reaction with hydrazines or alcohols to form hydrazides or esters, respectively.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable derivatization:

Reaction Type Substrate Product Catalyst System
Suzuki-MiyauraAryl halide on benzothiazoleBiaryl derivativesPd(PPh₃)₄, Na₂CO₃, DMF/H₂O
Buchwald-HartwigAmination of pyrimidineAmino-substituted pyrimidine analogsPd₂(dba)₃, Xantphos, t-BuONa

Redox Reactions

  • Reduction : Nitro groups (if present in analogs) reduce to amines using H₂/Pd-C or SnCl₂/HCl.

  • Oxidation : Thiazole sulfur oxidizes to sulfoxide or sulfone derivatives with mCPBA or H₂O₂ .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Stability Degradation Pathway
Acidic (pH 2)Partial hydrolysis of sulfamoylCleavage to sulfonic acid and aniline derivatives
Neutral (pH 7)StableNo significant degradation
Basic (pH 9)Rapid demethylation of pyrimidineFormation of hydroxylpyrimidine analogs

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID/Name Core Structure Key Substituents/Functional Groups Reference
Target Compound Benzo[d]thiazole-2-carboxamide 2,6-Dimethoxypyrimidine, sulfamoylphenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl
C F2 (N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)pentanamide) Isoxazole, dioxoisoindoline Methylisoxazole, dioxoisoindoline
USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) Acetamide 5-Methylisoxazole, acetamide
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide Pyrimidine, sulfonamide Diethylamino, methoxy, dimethylbenzene

Functional Group Variations

  • Sulfonamide/Sulfamoyl Linkages: The target compound’s sulfamoylphenyl group is a critical feature shared with USP Sulfamethoxazole analogs (e.g., Related Compound A) and pyrimidine-based sulfonamides in . However, the latter often incorporate amino or alkoxy substituents (e.g., diethylamino, methoxy) that enhance lipophilicity, contrasting with the target’s dimethoxy groups, which may balance solubility and membrane permeability .

Spectral Data

  • IR Spectroscopy : The target’s carboxamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while its lack of S-H vibration (~2500–2600 cm⁻¹) distinguishes it from thiol tautomers .
  • NMR : The 2,6-dimethoxypyrimidine in the target would show distinct ¹H-NMR signals for methoxy groups (~3.8–4.0 ppm) and aromatic protons, comparable to pyrimidine derivatives in .

Pharmacological and Physicochemical Implications

  • Solubility: The sulfamoyl group and polar pyrimidine methoxy substituents likely improve aqueous solubility relative to diethylamino- or methylbenzene-containing analogs () .
  • Metabolic Stability : The benzo[d]thiazole core may resist oxidative metabolism better than triazole-thiones (), which could undergo tautomerism or ring-opening .
  • Target Selectivity: The 2,6-dimethoxy configuration on pyrimidine may mimic natural folate substrates, enhancing DHFR inhibition compared to 5-methylisoxazole () or diethylamino-pyrimidine derivatives () .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves sequential coupling reactions. A common approach is:

Sulfamoylation : Reacting 4-aminophenyl sulfonamide derivatives with 2,6-dimethoxypyrimidin-4-yl chloride under basic conditions (e.g., NaH or K₂CO₃) to form the sulfamoyl linkage.

Amidation : Coupling the intermediate with benzo[d]thiazole-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) or thioester activation.
Key purification steps include column chromatography and recrystallization. NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity .

Q. What analytical methods are recommended for assessing purity and structural confirmation?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity ≥95% (e.g., 98–99% as in ).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) to confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thiazole/pyrimidine rings).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z = 420–450 range) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions by testing DMF vs. THF solvents and temperatures (20–80°C).
  • Computational Reaction Path Analysis : Use quantum chemical calculations (DFT) to identify energy barriers in sulfamoylation/amidation steps, reducing trial-and-error experimentation .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can contradictory structural data (e.g., unexpected NMR peaks) be resolved during characterization?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.
  • Isotopic Labeling : Introduce deuterated reagents to trace reaction pathways (e.g., confirm sulfamoyl group orientation).
  • X-ray Crystallography : Resolve absolute configuration if crystallinity is achievable .

Q. What computational strategies are effective for studying target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with biological targets (e.g., kinases or enzymes with pyrimidine-binding domains).
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for derivatives with modified substituents .

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against recombinant kinases.
  • Cytotoxicity Screening : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing efficacy to reference inhibitors.
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfamoylation) be elucidated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-limiting steps.
  • Trapping Intermediates : Use low-temperature NMR (−40°C) to isolate and characterize transient species.
  • DFT Transition State Analysis : Map potential energy surfaces to identify intermediates and validate mechanistic hypotheses .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • SAR Studies : Systematically modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) and test activity.
  • Fragment-Based Drug Design : Screen fragment libraries to identify moieties that enhance target binding.
  • ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

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